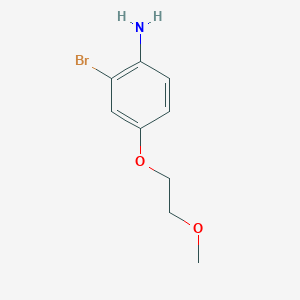

2-Bromo-4-(2-methoxyethoxy)aniline

Descripción

2-Bromo-4-(2-methoxyethoxy)aniline is a substituted aniline derivative with a bromine atom at the 2-position and a 2-methoxyethoxy group at the 4-position of the aromatic ring. Its molecular formula is C₉H₁₂BrNO₂, and its molecular weight is 262.10 g/mol (calculated). This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its functional groups enable participation in cross-coupling reactions (e.g., Suzuki-Miyaura) and electrophilic substitutions .

Propiedades

IUPAC Name |

2-bromo-4-(2-methoxyethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHRXYYQEZADIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-methoxyethoxy)aniline typically involves the bromination of 4-(2-methoxyethoxy)aniline. The process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-4-(2-methoxyethoxy)aniline can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Electrophilic Aromatic Substitution: The aniline group can participate in reactions like nitration, sulfonation, and halogenation.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted anilines or thiols.

Electrophilic Aromatic Substitution: Formation of nitroanilines, sulfonated anilines, or halogenated anilines.

Oxidation and Reduction: Formation of quinones or reduced amines.

Aplicaciones Científicas De Investigación

2-Bromo-4-(2-methoxyethoxy)aniline has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-(2-methoxyethoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the methoxyethoxy group can influence the compound’s binding affinity and selectivity towards its molecular targets. Detailed studies on its mechanism of action would involve biochemical assays and molecular docking studies to elucidate its interactions at the molecular level.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|---|

| This compound | Br (2), OCH₂CH₂OCH₃ (4) | C₉H₁₂BrNO₂ | 262.10 | Bromine (EWG), methoxyethoxy (EDG) |

| 2-Bromo-4-(difluoromethoxy)aniline | Br (2), OCF₂H (4) | C₇H₆BrF₂NO | 238.03 | Bromine (EWG), difluoromethoxy (strong EWG) |

| 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline | Br (4), OCH₂CH₂NC₄H₈ (2) | C₁₂H₁₇BrN₂O | 285.18 | Bromine (EWG), pyrrolidinyl ethoxy (basic N) |

| 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline | OCH₂CH₂OCH₃ (3), CF₃ (4) | C₁₀H₁₂F₃NO₂ | 235.20 | Methoxyethoxy (EDG), trifluoromethyl (strong EWG) |

| 5-Bromo-2-[2-(dimethylamino)ethoxy]aniline | Br (5), OCH₂CH₂N(CH₃)₂ (2) | C₁₀H₁₅BrN₂O | 259.14 | Bromine (EWG), dimethylamino ethoxy (basic N) |

Key Observations :

- Electron Effects: Bromine (electron-withdrawing group, EWG) and alkoxy/amino groups (electron-donating groups, EDG) create distinct electronic environments. For example, trifluoromethyl (CF₃) in 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline strongly withdraws electrons, enhancing stability but reducing reactivity in nucleophilic substitutions compared to methoxyethoxy .

- Substituent Position : Bromine at position 2 (as in the target compound) directs electrophilic substitutions to the 5-position , whereas bromine at position 4 (e.g., 4-bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline ) alters regioselectivity .

Research Findings :

- Reactivity in Cross-Coupling : The methoxyethoxy group in the target compound enhances solubility in polar solvents, facilitating its use in Suzuki-Miyaura reactions (e.g., with boronate esters as in EP 4,374,877 A2 ). In contrast, analogs with trifluoromethyl groups (e.g., 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline ) exhibit lower reactivity due to steric and electronic effects .

- Biological Relevance: Compounds with amino-modified ethoxy groups (e.g., 4-bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline) show improved water solubility, making them suitable for in vivo studies .

Stability and Industrial Use

- Thermal Stability : The target compound’s methoxyethoxy group provides moderate thermal stability, whereas difluoromethoxy analogs (e.g., 2-bromo-4-(difluoromethoxy)aniline ) may degrade under high temperatures due to C-F bond lability .

- Regulatory Status : Most analogs are classified as laboratory intermediates under strict handling protocols (e.g., 2-bromo-4-(1H-imidazol-5-yl)aniline requires controlled conditions due to reactivity ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.